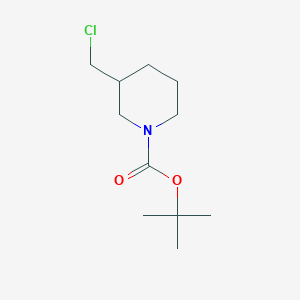

tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate

Description

Chemical Identity and Nomenclature

tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate (CAS No. 876589-09-2) is a piperidine derivative with systematic IUPAC name 1,1-dimethylethyl 3-(chloromethyl)-1-piperidinecarboxylate . Its molecular formula, C₁₁H₂₀ClNO₂ , corresponds to a molecular weight of 233.74 g/mol . Common synonyms include 3-(Chloromethyl)-1-piperidinecarboxylic acid tert-butyl ester and tert-Butyl 3-(chloromethyl)tetrahydro-1(2H)-pyridinecarboxylate. The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCCC(CCl)C1 , encapsulates its stereochemistry, though the molecule lacks defined stereocenters in its standard form.

Structural Features and Molecular Architecture

The molecule consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position by a tert-butoxycarbonyl (Boc) group and at the 3-position by a chloromethyl group (-CH₂Cl). The Boc group serves as a protective moiety for amines, enhancing solubility in organic solvents and stability during synthetic procedures. The chloromethyl group introduces reactivity for nucleophilic substitution, making the compound a versatile intermediate.

Historical Context in Piperidine Chemistry

Piperidine, first isolated in 1850, has been a cornerstone of heterocyclic chemistry due to its presence in alkaloids and pharmaceuticals. The introduction of Boc-protected piperidine derivatives, such as this compound, emerged in the late 20th century alongside advancements in peptide synthesis and medicinal chemistry. Its chloromethyl group enables functionalization at the 3-position, facilitating the development of kinase inhibitors and neurotransmitter analogs.

Physicochemical Properties

Physical State and Appearance

The compound is typically a colorless to pale yellow liquid or low-melting solid, depending on purity and storage conditions. Commercial samples are often provided as oils or crystalline powders, with purity levels exceeding 95%.

Solubility Parameters

The Boc group confers high solubility in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and moderate solubility in ethers. It is immiscible with water, consistent with its logP value of ~2.5 (estimated).

Stability Profile

Stability data indicate that the compound requires storage at 2–8°C under inert atmosphere to prevent hydrolysis of the Boc group or decomposition of the chloromethyl moiety. It is sensitive to strong acids/bases and nucleophilic agents, which can cleave the ester or displace the chloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 9H, Boc CH₃), 1.70–1.85 (m, 4H, piperidine CH₂), 3.20–3.40 (m, 2H, NCH₂), 3.70 (d, 2H, CH₂Cl), 4.10–4.30 (m, 1H, piperidine CH).

- ¹³C NMR (CDCl₃, 100 MHz): δ 28.4 (Boc CH₃), 44.3 (piperidine C3), 79.0 (Boc C-O), 154.9 (C=O).

Infrared (IR) Spectroscopy

Key absorptions include 1720 cm⁻¹ (C=O stretch of the ester) and 750 cm⁻¹ (C-Cl stretch).

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 234.1 [M+H]⁺ , with fragments at m/z 177.1 (loss of tert-butoxy group) and 101.0 (piperidine ring).

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Significance |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H), 3.70 (d, 2H) | Boc CH₃, CH₂Cl groups |

| ¹³C NMR | δ 154.9 (C=O), 79.0 (Boc C-O) | Ester carbonyl, Boc oxygenation |

| IR | 1720 cm⁻¹, 750 cm⁻¹ | C=O and C-Cl stretches |

| MS | m/z 234.1 [M+H]⁺ | Molecular ion confirmation |

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZPZOOLPLVGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677759 | |

| Record name | tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876589-09-2 | |

| Record name | tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloromethyl reagents. One common method includes the following steps:

Formation of tert-Butyl piperidine-1-carboxylate: Piperidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

- Substituted piperidine derivatives

- Carboxylic acids and alcohols from hydrolysis reactions

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block for synthesizing bioactive compounds.

Key Reactions :

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution with amines, thiols, and alcohols, leading to diverse derivatives with potential biological activity.

- Hydrolysis : The ester functionality can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(chloromethyl)piperidine-1-carboxylate is explored for developing new drugs, particularly those targeting the central nervous system. The piperidine ring is a common motif found in many bioactive compounds, enhancing the compound's relevance in drug discovery.

Case Studies :

- CNS Active Compounds : Research has indicated that derivatives of this compound may exhibit activity against various neurological disorders due to their ability to interact with neurotransmitter receptors .

- Antimicrobial Agents : The compound's derivatives have been investigated for potential antimicrobial properties, showcasing its versatility in addressing different therapeutic areas.

Agrochemicals

The compound is also utilized in the production of agrochemicals such as pesticides and herbicides. Its ability to modify biological activity through chemical transformations makes it suitable for enhancing the efficacy of agricultural products.

Applications :

- Pesticide Development : The chloromethyl group allows for modifications that can improve the selectivity and potency of pesticide formulations.

- Herbicide Synthesis : Its role as an intermediate facilitates the creation of herbicides that target specific plant pathways while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate depends on its specific applicationThis group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas hydroxyl or tetrazolyl groups in analogs prioritize hydrogen bonding or bioactivity .

- Solubility : Hydroxypropyl and hydroxyethyl derivatives show enhanced aqueous solubility compared to the chloromethyl compound, impacting their pharmacokinetic profiles .

Biological Activity

tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features enable it to participate in diverse chemical reactions, leading to the development of bioactive compounds.

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Molecular Weight : 249.73 g/mol

- Structural Features : The presence of a chloromethyl group at the 3-position of the piperidine ring enhances its reactivity, allowing for nucleophilic substitution reactions crucial for synthesizing complex molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modify the structure and function of proteins and enzymes, potentially leading to therapeutic effects. The chloromethyl group can undergo nucleophilic substitution, facilitating the introduction of various functional groups that may enhance biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drugs aimed at treating CNS disorders. Its piperidine structure is a common motif in many neuroactive compounds, making it valuable for developing selective norepinephrine reuptake inhibitors (SNRIs) and other therapeutics .

Case Studies

- GSK690693 : A study highlighted the role of this compound as a precursor in synthesizing GSK690693, an inhibitor of protein kinase B/AKT. This compound has shown promise in hindering growth and preventing apoptosis in acute lymphoblastic leukemia cell lines .

- GABA Modulation : Research indicates that derivatives of piperidine compounds can significantly influence the GABA neurotransmitter system, which is critical for various psychiatric and neurological therapies. For instance, related compounds have been shown to act as substrate-competitive inhibitors in GABA uptake processes .

Table 1: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl group | Precursor for CNS-active drugs |

| (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Bromomethyl group | Inhibitor of protein kinase B |

| (R)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity; potential for diverse applications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling reactions using tert-butyl carbamate derivatives and chloromethylating agents. Key steps include:

- Reacting piperidine precursors with tert-butyl carbamate under anhydrous conditions, often in dichloromethane or tetrahydrofuran (THF).

- Optimizing chloromethylation using reagents like chloromethyl chloride or thionyl chloride, with triethylamine as a base to neutralize HCl byproducts .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS .

- Storage : Store in sealed, corrosion-resistant containers at 2–8°C in a dry, ventilated area away from oxidizing agents .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H, ¹³C, DEPT-135) to verify piperidine ring conformation and tert-butyl/carbamate groups.

- Mass Spectrometry (ESI-MS or HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ = 248.15).

- FT-IR to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route of this compound?

- Methodological Answer :

- Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states.

- Use reaction prediction software (e.g., ICReDD’s workflow) to screen solvent effects, catalysts, and temperature regimes .

- Validate predictions with small-scale experiments before scaling up.

Q. What strategies resolve contradictions in spectroscopic data during compound characterization?

- Methodological Answer :

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).

- Re-examine reaction conditions if unexpected peaks persist, as impurities (e.g., unreacted precursors) may skew results .

Q. How to design experiments to assess the reactivity of the chloromethyl group in various conditions?

- Methodological Answer :

- Nucleophilic Substitution : Test reactivity with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) at 25–60°C.

- Stability Studies : Monitor decomposition in aqueous buffers (pH 1–12) via HPLC to identify hydrolysis-prone conditions.

- Kinetic Analysis : Use in situ FT-IR or GC-MS to track reaction progress and calculate rate constants .

Q. What methodologies assess the environmental impact of this compound in laboratory waste?

- Methodological Answer :

- Ecotoxicology Screening : Perform acute toxicity assays (e.g., Daphnia magna or Vibrio fischeri) to estimate LC₅₀ values.

- Degradation Studies : Expose the compound to UV light or microbial consortia to assess biodegradation half-life.

- Waste Management : Neutralize with alkaline solutions (e.g., 1M NaOH) before disposal via licensed hazardous waste facilities .

Q. How to troubleshoot low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to improve efficiency.

- Solvent Optimization : Replace polar aprotic solvents with ionic liquids to enhance reaction rates.

- Moisture Control : Use molecular sieves or anhydrous MgSO₄ to eliminate trace water, which may hydrolyze intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.